2-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide

Beschreibung

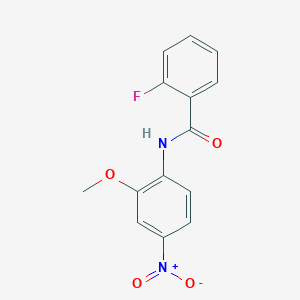

2-Fluoro-N-(2-methoxy-4-nitrophenyl)benzamide is a fluorinated benzamide derivative characterized by a benzoyl group substituted with a fluorine atom at the 2-position and an aniline moiety bearing methoxy (2-position) and nitro (4-position) groups. This compound’s structural features—electron-withdrawing nitro and fluorine substituents, alongside the electron-donating methoxy group—impart unique electronic and steric properties, making it relevant in medicinal chemistry and crystallography studies. Its synthesis typically involves coupling 2-fluorobenzoic acid derivatives with substituted anilines under standard amidation conditions .

Eigenschaften

IUPAC Name |

2-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c1-21-13-8-9(17(19)20)6-7-12(13)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOYYVMUFIIPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the reaction of 2-fluoroaniline with 2-methoxy-4-nitrobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The fluoro group can be replaced by other nucleophiles under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Nucleophilic substitution: Substituted benzamides with different functional groups replacing the fluoro group.

Reduction: 2-fluoro-N-(2-methoxy-4-aminophenyl)benzamide.

Oxidation: 2-fluoro-N-(2-carboxy-4-nitrophenyl)benzamide.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHNOF

- Molecular Weight : 288.26 g/mol

- IUPAC Name : 2-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide

The compound features a fluorine atom and a nitro group, which contribute to its reactivity and potential biological activity. The presence of the methoxy group enhances its solubility and stability, making it suitable for various applications.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the treatment of neurological disorders.

- Monoamine Oxidase Inhibition : Studies have shown that similar compounds exhibit inhibitory effects on monoamine oxidases (MAO), which are critical in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine, potentially benefiting conditions like depression and anxiety .

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have been well-documented, with compounds exhibiting activity against various bacterial strains. The nitro group in this compound may enhance its efficacy against pathogens by disrupting bacterial cell wall synthesis or function.

Fluorescent Probes

Due to its unique photophysical properties, this compound can be used as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions allows researchers to track cellular processes and interactions in real-time.

Nonlinear Optical Properties

Research has indicated that compounds similar to this compound can exhibit nonlinear optical (NLO) properties, making them suitable for applications in photonics and optoelectronics. These materials can be utilized in the development of advanced optical devices, including sensors and modulators .

Crystal Growth

The synthesis of single crystals from this compound has been explored for potential applications in NLO materials. The growth process involves careful control of solvent conditions, which affects the crystal quality and stability .

Spectroscopic Studies

The compound's distinct spectral characteristics make it a candidate for various spectroscopic techniques such as NMR, UV-Vis, and FT-IR spectroscopy. These techniques can be employed to study molecular interactions and conformational changes in biological systems .

Case Studies

Wirkmechanismus

The mechanism of action of 2-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially inhibiting or modifying the activity of certain enzymes or receptors. The presence of the fluoro, methoxy, and nitro groups may contribute to its binding affinity and specificity for these targets .

Vergleich Mit ähnlichen Verbindungen

Substituent Positioning and Bond Arrangements

- 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB): Structural analysis reveals that 2-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide shares a similar substitution pattern with 4MNB, where the bromine atom in 4MNB is replaced by fluorine.

2-Fluoro-N-(4-Methoxyphenyl)Benzamide :

The antiperpendicular arrangement of the N1–H1 bond relative to the substituents on the aniline ring (e.g., methoxy) contrasts with the syn arrangement observed in chlorophenyl analogs (e.g., 2-chloro-N-(4-methoxyphenyl)benzamide). This conformational difference may influence intermolecular interactions in crystal packing and biological target engagement .

Electronic Effects of Substituents

- Nitro vs. Cyano Groups: Compared to 4-cyano-N-(2-fluorophenyl)benzamide (C14H9FN2O), the nitro group in the title compound is a stronger electron-withdrawing group, reducing electron density on the aromatic ring.

Methoxy vs. Hydroxy Groups :

CDD-833850 (5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide) replaces fluorine with a hydroxy group. The hydroxy group increases polarity and hydrogen-bonding capacity but reduces metabolic stability compared to the fluorine in the title compound .

Gastrokinetic Activity

Benzamide derivatives like AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate) demonstrate that substituents on the benzamide and aniline rings critically modulate activity. The title compound’s 4-nitro and 2-methoxy groups may mimic the electron-withdrawing effects of the 4-fluorobenzyl group in AS-4370, though its lack of a morpholine moiety likely reduces dopamine D2 receptor avoidance, a key feature of AS-4370’s selectivity .

Kinase Inhibition

Pyridinyl- and piperidinyl-substituted analogs (e.g., CCG258205–CCG258209) highlight the importance of bulky substituents for kinase selectivity. The title compound’s nitro group may sterically hinder interactions with off-target kinases, while fluorine enhances electronegativity at the benzoyl ring, improving binding to hydrophobic pockets .

Comparative Data Table

Biologische Aktivität

2-Fluoro-N-(2-methoxy-4-nitrophenyl)benzamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzamide backbone. Its biological activity is primarily attributed to its interactions with various biological macromolecules, which can influence enzyme activity and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C14H12FNO3. The specific arrangement of functional groups plays a crucial role in its chemical reactivity and biological interactions. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its binding affinity to target proteins.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting or modifying the activity of certain enzymes or receptors involved in inflammatory pathways and cancer progression. The presence of the fluoro, methoxy, and nitro groups likely contributes to its binding specificity and overall pharmacological profile.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit significant biological activities. Notably, benzamide derivatives are recognized for their antiemetic properties and potential therapeutic applications in treating various diseases, including cancer and inflammation.

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-Methoxy-4-nitrophenyl)benzamide | Lacks fluorine | Anti-inflammatory activity |

| 3-Chloro-N-(2-methoxy-4-nitrophenyl)benzamide | Chlorine instead of fluorine | Anticancer properties |

| N-(4-Fluorophenyl)benzamide | No nitro or methoxy groups | Antiemetic effects |

| 3-Fluoro-N-(4-methylphenyl)benzamide | Methyl group instead of nitro | Varies; often studied for CNS effects |

The combination of functional groups in this compound enhances its biological activity while providing unique chemical reactivity not found in other similar compounds .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

- In vitro Studies : Experiments have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in anti-inflammatory therapies.

- Molecular Docking Simulations : Computational studies have provided insights into the binding affinities and specific interaction sites on target proteins, indicating favorable interactions that may enhance its therapeutic efficacy.

- Pharmacological Evaluations : Further evaluations have shown that derivatives of benzamide exhibit significant anticancer properties, with some compounds demonstrating IC50 values in the nanomolar range against various cancer cell lines .

Q & A

Q. What are the key synthetic routes for 2-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with commercially available benzamide and nitro-substituted aryl amines. Key steps include:

- Coupling reactions : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond under low-temperature conditions (-50°C) to minimize side reactions .

- Functional group introduction : Fluorination via nucleophilic aromatic substitution or electrophilic fluorinating agents, followed by nitration and methoxylation. Solvent choice (e.g., ethanol for reductions) and temperature control are critical for yield optimization .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Spectroscopy : Employ IR to confirm amide C=O stretching (~1650–1700 cm⁻¹), ¹H/¹³C NMR for substituent analysis (e.g., methoxy group at δ ~3.8 ppm), and ESI-MS for molecular weight verification .

- Crystallography : Use SHELX software for single-crystal X-ray diffraction to resolve the 3D structure, particularly for analyzing nitro and methoxy group orientations .

Q. How can preliminary biological activity screening be designed for this compound?

- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Targeted enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates, referencing structural analogs with known activity (e.g., benzamide derivatives in and ) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Apply hybrid functionals (e.g., B3LYP) with exact-exchange terms to model electron density, focusing on the nitro group’s electron-withdrawing effects and fluorine’s electronegativity. Basis sets like 6-31G(d) are suitable for geometry optimization .

- Applications : Predict reaction sites for electrophilic substitution or hydrogen bonding interactions with biological targets .

Q. What strategies address contradictions in biological activity data across studies?

- Data validation : Cross-check assay conditions (e.g., pH, solvent) that may alter compound stability. For example, fluorescence-based assays require pH control (optimal range 6–8) to avoid false signals .

- Structural analogs : Compare results with derivatives (e.g., 2-fluoro-N-pyrazolyl benzamides in ) to isolate substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Key modifications :

- Nitro group reduction : Test if converting –NO₂ to –NH₂ enhances solubility or target affinity.

- Fluorine positioning : Compare ortho/meta/para fluorine substitutions on benzamide using molecular docking (e.g., AutoDock Vina) .

- Data-driven design : Prioritize derivatives with logP <3.5 for improved bioavailability, based on chromatographic retention data from similar compounds .

Q. What experimental and computational approaches resolve crystallographic disorder in this compound?

Q. How can reaction byproducts be identified and minimized during synthesis?

- Analytical techniques : LC-MS to detect intermediates (e.g., de-fluorinated byproducts) and optimize purification via column chromatography (silica gel, hexane/EtOAc gradient) .

- Mechanistic insights : Monitor reaction progress using TLC and adjust stoichiometry of coupling agents to reduce unreacted starting material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.